1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione
Description
Properties
IUPAC Name |
6,12-diphenyl-6,12-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7,13-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O3/c28-23-19-12-11-17-21-18(25(30)27(24(17)29)16-9-5-2-6-10-16)13-14-20(22(19)21)26(23)15-7-3-1-4-8-15/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGWGJUEGMIZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=C4C5=C(C=CC(=C35)C2=O)C(=O)N(C4=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Subsequent steps involve cyclization and functionalization to achieve the final tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation agents like bromine (Br₂) or chlorination agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione involves its interaction with molecular targets such as DNA, enzymes, or receptors. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects . Additionally, it may inhibit specific enzymes, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Indolo[2,1-a]isoquinolines: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione is unique due to its specific substitution pattern and the presence of both indole and isoquinoline rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione (DPIE) is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanism of action, pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DPIE features a fused indole and isoquinoline ring system. Its chemical structure is significant for its interaction with biological targets, particularly in inflammatory and apoptotic pathways.
Target of Action: DPIE primarily targets the Interleukin-1 receptor (IL-1R) . This receptor plays a crucial role in mediating inflammatory responses by binding to the cytokine IL-1β.
Mode of Action: DPIE modulates the binding affinity of IL-1β to IL-1R, influencing downstream signaling pathways. This interaction enhances the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby amplifying the immune response to infections or injuries .
Biochemical Pathways: The modulation of IL-1β signaling by DPIE is critical in various inflammatory conditions. It can lead to an increased expression of inflammatory mediators that may be beneficial in certain therapeutic contexts but could also exacerbate inflammation in others .
Pharmacokinetics
DPIE exhibits favorable pharmacokinetic properties:
- Bioavailability: The compound is bioavailable and can effectively reach its target receptors within the body.
- Dose-dependent Effects: Research indicates that DPIE's ability to modulate cytokine production is dose-dependent, suggesting a potential for tailored therapeutic applications .
Anticancer Properties
Research has indicated that DPIE possesses anticancer properties through the induction of apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation and promote cell death in various cancer cell lines .
Antimicrobial Activity
DPIE has been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains, although further investigation is needed to elucidate its full spectrum of antimicrobial effects .
Case Studies
Several studies have highlighted the biological activity of DPIE:
-
Caspase Inhibition:
A study identified derivatives of isoquinoline compounds that inhibit caspase-3, a key enzyme in the apoptotic pathway. DPIE's structural analogs were found to exhibit low nanomolar potency against caspase-3, indicating potential for therapeutic strategies targeting apoptosis-related diseases . -
Inflammation Models:
In animal models of inflammation, DPIE demonstrated significant modulation of cytokine profiles, leading to enhanced inflammatory responses. This suggests its utility in studying inflammatory diseases or developing anti-inflammatory therapies .
Research Findings Summary Table
Future Directions
Research on DPIE is ongoing, with potential avenues including:
- Therapeutic Development: Further exploration into its use as an anti-inflammatory or anticancer agent.
- Structural Modifications: Investigating analogs with improved efficacy or reduced side effects.
- Mechanistic Studies: Detailed studies on the molecular mechanisms underlying its biological activities.
Q & A
Q. What synthetic strategies are effective for preparing isoquinoline-trione derivatives like 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione?
Methodological Answer:
- Oxidative Coupling : Dess–Martin periodinane (DMP)-mediated oxidative coupling of isoquinoline with benzyl bromide enables metal-free synthesis of isoquinoline-1,3,4-trione derivatives. This method avoids transition metals and achieves high yields under mild conditions .
- Photocycloaddition : Photoreactions between isoquinoline-1,3,4-trione and oxazoles can generate spirocyclic derivatives. For example, irradiation of isoquinoline-1,3,4-trione with 4-methyl-5-methoxy-2-methyloxazole produces fused heterocycles, which are purified via flash chromatography (ethyl acetate/petroleum ether) .
- One-Pot Synthesis : Cycloaddition of pyrimidine-triones with isoquinoline derivatives forms spiro-pyrido-isoquinoline triones, which are hydrolyzed with KOH to yield dipotassium salts. This approach is scalable for generating intermediates with antitubercular activity .
Q. How can the crystal structure and conformation of isoquinoline-trione derivatives be characterized?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction reveals key structural features, such as dihedral angles between aromatic planes (e.g., 82.06° between indole and isoquinoline moieties) and non-covalent interactions (C–H···O hydrogen bonds, π-π stacking with 3.9 Å interplanar distances). These interactions stabilize crystal packing and inform solubility predictions .
- Conformational Analysis : Envelope conformations in five-membered rings (e.g., indole fragments) are identified via torsional angle measurements. Such data guide computational modeling of ligand-protein interactions .
Advanced Research Questions
Q. What mechanisms underlie the caspase-3 inhibitory activity of isoquinoline-trione derivatives?
Methodological Answer:
- Redox Cycling : Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 via a DTT- or dihydrolipoic acid-dependent redox cycle. Kinetic assays show irreversible inhibition, while electron spin resonance (ESR) confirms reactive oxygen species (ROS) generation during catalysis. Mutagenesis studies suggest nonspecific binding, emphasizing ROS-mediated inactivation .
- Structure-Activity Relationships (SAR) : Introducing a 6-N-acyl group (e.g., compound 13 ) enhances inhibitory potency (IC₅₀ = 40 nM). Substituents at C-5 (methoxy/halogen) influence nucleophilic attack patterns during ROS generation, as shown by H₂¹⁸O isotopic labeling .
Q. How do isoquinoline-trione derivatives protect against β-amyloid-induced neuronal apoptosis?
Methodological Answer:
- In Vitro Neuroprotection : Pre-treatment of neuronal cells with isoquinoline-1,3,4-trione derivatives (e.g., 10 μM) reduces caspase-3 activation and β-amyloid-induced apoptosis by >50%. Fluorescence assays (e.g., Annexin V/PI staining) quantify apoptotic rates, while Western blotting confirms downregulation of cleaved caspase-3 .
- ROS Scavenging : These compounds attenuate oxidative stress by quenching ROS generated during β-amyloid aggregation. DCFH-DA fluorescence assays measure intracellular ROS levels, correlating with improved neuronal viability .
Q. What computational or experimental approaches are used to optimize the bioactivity of isoquinoline-trione derivatives?
Methodological Answer:
- Molecular Docking : Docking studies (e.g., AutoDock Vina) predict binding modes of derivatives within caspase-3’s active site. Key interactions include hydrogen bonds with Arg64 and hydrophobic contacts with Trp214 .
- Pharmacophore Modeling : 3D-QSAR models identify critical substituents (e.g., electron-withdrawing groups at C-6) that enhance inhibitory activity. Validation via synthesis and in vitro testing (IC₅₀ assays) refines lead compounds .
Q. How do π-π interactions and hydrogen bonding influence the solid-state properties of these compounds?
Methodological Answer:
- Crystal Engineering : C–H···O hydrogen bonds form R₂²(8) and R₂²(10) ring motifs in the crystal lattice, while π-π stacking (3.9–4.1 Å centroid distances) stabilizes layered structures. These features impact melting points, solubility, and bioavailability .
- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) correlate thermal stability with intermolecular interactions. For example, derivatives with extended π-stacking exhibit higher decomposition temperatures (>250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
